4-Amino-5-bromo-2-chlorobenzonitrile
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Overview
Description
4-Amino-5-bromo-2-chlorobenzonitrile is an organic compound with the molecular formula C7H4BrClN2 It is a derivative of benzonitrile, characterized by the presence of amino, bromo, and chloro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-5-bromo-2-chlorobenzonitrile can be synthesized through a multi-step process. One common method involves the bromination of 4-amino-2-chlorobenzonitrile. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization and chromatography ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-bromo-2-chlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives. Reduction reactions can convert the nitrile group to primary amines.
Coupling Reactions: The bromo and chloro substituents make it suitable for cross-coupling reactions like Suzuki and Heck reactions.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in acetic acid or dichloromethane.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the amino group.
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Scientific Research Applications
4-Amino-5-bromo-2-chlorobenzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs, especially those targeting specific enzymes or receptors.
Materials Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions
Mechanism of Action
The mechanism of action of 4-Amino-5-bromo-2-chlorobenzonitrile depends on its application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple substituents on the benzene ring allows for diverse interactions with biological molecules, influencing pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-chlorobenzonitrile: Lacks the bromo substituent, making it less versatile in certain reactions.
5-Amino-2-bromo-4-chlorobenzonitrile: Similar structure but different substitution pattern, affecting its reactivity and applications.
4-Bromo-2-chlorobenzonitrile: Lacks the amino group, limiting its use in certain synthetic applications
Uniqueness
4-Amino-5-bromo-2-chlorobenzonitrile is unique due to the combination of amino, bromo, and chloro substituents, which confer distinct reactivity and versatility. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development and materials science .
Properties
Molecular Formula |
C7H4BrClN2 |
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Molecular Weight |
231.48 g/mol |
IUPAC Name |
4-amino-5-bromo-2-chlorobenzonitrile |
InChI |
InChI=1S/C7H4BrClN2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-2H,11H2 |
InChI Key |
RUGHKVZHCYCXNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)N)Cl)C#N |
Origin of Product |
United States |
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